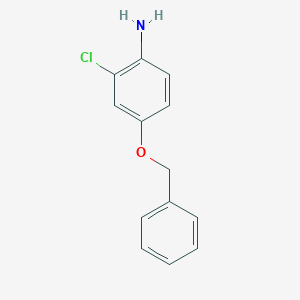

4-(Benzyloxy)-2-chloroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

2-chloro-4-phenylmethoxyaniline |

InChI |

InChI=1S/C13H12ClNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

InChI Key |

JXJQGKJMUVZLOK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Benzyloxy 2 Chloroaniline and Its Precursors

Established Synthetic Routes to 4-(Benzyloxy)-2-chloroaniline

Reductive Methodologies from Nitroaromatic Precursors

The reduction of the nitro group in 4-(benzyloxy)-2-chloronitrobenzene is a common and effective strategy for the synthesis of 4-(benzyloxy)-2-chloroaniline. Various reducing agents and catalytic systems have been employed for this transformation, each with its own set of advantages and specific reaction conditions.

Stannous chloride (tin(II) chloride) is a widely used and effective reagent for the reduction of aromatic nitro compounds. semanticscholar.orgresearchgate.netresearchgate.net This method is valued for its mild reaction conditions and high yields, while preserving other functional groups like benzyl (B1604629) ethers and halogens. semanticscholar.org

The reduction of 4-(benzyloxy)-2-chloronitrobenzene using stannous chloride dihydrate in an acidic ethanol (B145695) solution proceeds smoothly and quickly. semanticscholar.org The reaction typically reaches completion within one and a half hours at room temperature, yielding 4-(benzyloxy)-2-chloroaniline in excellent purity and high yield without significant formation of debenzylated or dechlorinated byproducts. semanticscholar.org One documented large-scale synthesis involves treating 4-benzyloxy-3-chloronitrobenzene (B1267270) with four equivalents of stannous chloride dihydrate in a mixture of ethanol and concentrated hydrochloric acid to produce 4-benzyloxy-3-chloroaniline (B1332019) in approximately 99% yield.

Table 1: Stannous Chloride Mediated Reduction

| Precursor | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-(Benzyloxy)-3-chloronitrobenzene | SnCl₂·2H₂O, HCl | Ethanol/H₂O | 25°C, 1.5h | 4-Benzyloxy-3-chloroaniline | ~99 |

This table presents data on the stannous chloride mediated reduction of nitroaromatic precursors.

Catalytic hydrogenation is another principal method for the reduction of nitroaromatics, favored for its efficiency, especially in large-scale industrial applications. Common catalysts for this transformation include Raney Nickel and palladium-on-carbon (Pd/C). semanticscholar.orgumich.edu

Hydrogenation of 4-(benzyloxy)-2-chloronitrobenzene using catalysts like Pd/C can, however, sometimes lead to the formation of undesired side products through debenzylation and dechlorination. umich.edu For instance, the hydrogenation of 4-benzyloxy-3-chloronitrobenzene over a 10% Pd/C catalyst at 20 psi of hydrogen pressure resulted in a mixture of products, with the desired 4-benzyloxy-3-chloroaniline being only a trace component. umich.edu

Despite these challenges, catalytic hydrogenation remains a viable route. For example, the reduction of 4-benzyloxynitrobenzene using a 10% Pd/C catalyst in methanol (B129727) or ethanol at elevated temperature and pressure (55–65°C, 2–3 MPa H₂) has been reported to yield 4-(benzyloxy)aniline (B124853) in 87.5–88.2% yield. Similarly, Raney Nickel has been used for the hydrogenation of 4-benzyloxy-3-chloronitrobenzene. semanticscholar.orgumich.edu

Table 2: Catalytic Hydrogenation of Nitro Precursors

| Precursor | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Benzyloxynitrobenzene | 10% Pd/C | Methanol/Ethanol | 55–65°C, 2–3 MPa H₂ | 4-(Benzyloxy)aniline | 87.5–88.2 | |

| 4-Benzyloxy-3-chloronitrobenzene | Raney Ni | - | - | 4-Benzyloxy-3-chloroaniline | - | semanticscholar.orgumich.edu |

This table summarizes various catalytic hydrogenation approaches for the synthesis of benzyloxyanilines.

Reduction using iron powder in an acidic medium is a classical and cost-effective method for converting nitroaromatics to anilines. umich.edu This method has been applied to the synthesis of 4-(benzyloxy)-2-chloroaniline from its corresponding nitro precursor.

One procedure involves adding 4-benzyloxy-3-chloronitrobenzene portion-wise to a heated suspension of iron powder in glacial acetic acid at 50°C. umich.edu While this method is effective, the workup can be tedious, often requiring multiple extractions and filtrations to remove iron residues. semanticscholar.org An alternative involves using iron powder in an ammonium (B1175870) chloride solution, though this also presents challenges in product isolation. semanticscholar.orgumich.edu

Table 3: Iron-Mediated Reduction

| Precursor | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Benzyloxy-3-chloronitrobenzene | Fe, Acetic Acid | Glacial Acetic Acid | 50°C | N-(4-(Benzyloxy)-3-chlorophenyl)acetamide | umich.edu |

This table outlines the conditions for iron-mediated reductions of nitroaromatic derivatives.

Catalytic Hydrogenation Approaches (e.g., Raney Nickel, Palladium-on-Carbon) of Nitro Precursors.

Benzylation Strategies via Phenolic Precursors

An alternative synthetic approach involves the benzylation of a phenolic precursor. This strategy builds the desired molecule by introducing the benzyloxy group at a later stage.

The direct O-alkylation of 2-chloro-4-hydroxyaniline with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base provides a route to 4-(benzyloxy)-2-chloroaniline. To prevent N-alkylation of the amino group, it is often necessary to first protect the amine. researchgate.net

A multi-step synthesis reported in the literature involves the reduction of 2-chloro-4-nitrophenol (B164951) to 3-chloro-4-hydroxyaniline, followed by Boc protection of the amine. The subsequent benzylation of the hydroxyl group and final deprotection of the Boc group yields the target compound. semanticscholar.orgumich.edu The benzylation step itself is typically carried out using a base such as potassium carbonate in a suitable solvent like DMF. mdpi.com

Table 4: Compound Names

| Compound Name |

|---|

| 4-(Benzyloxy)-2-chloroaniline |

| 4-(Benzyloxy)-2-chloronitrobenzene |

| Stannous chloride |

| Raney Nickel |

| Palladium-on-Carbon |

| Iron |

| 2-chloro-4-hydroxyaniline |

| Tin(II) chloride |

| 4-Benzyloxy-3-chloronitrobenzene |

| Ethanol |

| Hydrochloric acid |

| 4-Benzyloxynitrobenzene |

| Tetrahydrofuran (THF) |

| Acetic Acid |

| N-(4-(Benzyloxy)-3-chlorophenyl)acetamide |

| Ammonium chloride |

| Benzyl bromide |

| Benzyl chloride |

| 2-chloro-4-nitrophenol |

| 3-chloro-4-hydroxyaniline |

| Potassium carbonate |

This table lists all the chemical compounds mentioned in the article.

Synthesis of Related Benzyloxy-chloroaniline Isomers and Analogues (e.g., 2-(Benzyloxy)-4-chloroaniline)

The synthesis of isomers, such as 4-(benzyloxy)-3-chloroaniline, provides insight into the versatility of these synthetic pathways. This isomer is prepared from the commercially available precursor, 4-benzyloxy-3-chloronitrobenzene. The primary transformation is the reduction of the nitro group. Several methods have been reported, with stannous chloride (SnCl₂) being a preferred reagent for its efficiency and mild reaction conditions. semanticscholar.orgresearchgate.net

In a typical large-scale preparation, 4-benzyloxy-3-chloronitrobenzene is treated with tin(II) chloride dihydrate in a mixture of ethanol and concentrated hydrochloric acid. semanticscholar.orggoogle.com The reaction proceeds smoothly and is generally complete within 1.5 hours at room temperature. semanticscholar.org This method is noted for its high yield and purity, effectively reducing the nitro group without causing debenzylation or dechlorination. semanticscholar.orgresearchgate.net The process is considered safe and scalable for producing kilogram quantities of the material. semanticscholar.orggoogle.com

Optimization and Scalability of Synthetic Protocols for Benzyloxy-chloroanilines

Process Efficiency and Yield Optimization

The optimization of synthetic routes for benzyloxy-chloroanilines is crucial for industrial-scale production, focusing on maximizing yield, ensuring purity, and maintaining safety and cost-effectiveness. A key step for optimization is the reduction of the nitroaromatic precursor. semanticscholar.org

Different reduction methods for converting benzyloxy-chloronitrobenzene to the corresponding aniline (B41778) have been evaluated:

Catalytic Hydrogenation: This method can be performed using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). newdrugapprovals.org While effective, hydrogenation with catalysts such as Raney Ni is often avoided on a large scale due to safety concerns. semanticscholar.org Hydrogenation using Pt/C in isopropanol (B130326) at 25 psi has been used for the preparation of 4-(benzyloxy)-3-chloroaniline. newdrugapprovals.org

Iron Powder Reduction: Reduction using iron powder in acetic acid or with an ammonium chloride solution is a known method. semanticscholar.org However, the workup for this process can be tedious, often requiring multiple extractions and filtrations, making it less practical for large-scale synthesis. semanticscholar.org

Stannous Chloride (SnCl₂) Reduction: This method is highly favored due to its mild reaction conditions, high chemoselectivity, and operational simplicity. semanticscholar.orgresearchgate.net It effectively reduces the nitro group while preserving the benzyl ether and chloro functionalities. semanticscholar.org The reaction is fast and provides the product in excellent yield and purity, free from tin residues after a straightforward workup. semanticscholar.orgresearchgate.net

The following table summarizes a comparison of different reduction methods for a benzyloxy-chloronitrobenzene precursor.

| Method | Reagents & Conditions | Yield | Key Advantages | Scalability/Safety Considerations | Source |

|---|---|---|---|---|---|

| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl, Ethanol/H₂O, 25°C, 1.5h | ~99% | High yield & purity, fast, mild conditions, preserves functional groups. | Excellent; considered safe and simple for scale-up. | semanticscholar.org |

| Catalytic Hydrogenation (Pt/C) | 5% Pt/C, Isopropanol, H₂ (25 psi), 4.5h | Not specified, used for scale-up. | Cleaner process, avoids stoichiometric metal waste. | Requires specialized high-pressure equipment. | newdrugapprovals.org |

| Iron Powder Reduction | Fe powder, Acetic Acid or NH₄Cl | Not specified. | Inexpensive reagents. | Tedious workup (multiple extractions/filtrations). | semanticscholar.org |

Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Ultrasound)

Modern synthetic techniques are increasingly employed to enhance the synthesis of benzyloxy-chloroanilines and related compounds, offering significant advantages over conventional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. irjmets.comresearchgate.net It provides rapid and uniform heating, which can dramatically reduce reaction times, increase yields, and improve product purity. irjmets.comijsrst.com In the context of aniline synthesis, microwave assistance has been used for the reduction of nitro groups. For instance, the reduction of nitroarenes using stannous chloride in ethanol can be facilitated by microwave irradiation. researchgate.net This technique is considered an eco-friendly or "green chemistry" approach as it often requires less solvent and energy. irjmets.comfrontiersin.org

Ultrasound-Assisted Synthesis: Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to drive chemical reactions. nih.gov This technique can significantly shorten reaction times and improve yields under milder conditions compared to traditional heating. nih.gov For example, the synthesis of precursors for benzyloxy derivatives, such as the formation of methyl 4-(benzyloxy) benzoate (B1203000) from methyl 4-hydroxybenzoate (B8730719) and benzyl chloride, was completed in 4 hours using an ultra-sonicator. nih.gov The application of ultrasound is noted for enhancing mass transfer and accelerating reaction rates, aligning with the principles of green chemistry. nih.govarabjchem.org

The table below compares conventional methods with modern techniques for related synthetic steps.

| Technique | Typical Reaction | Conventional Method (Time) | Modern Technique (Time) | Key Advantage | Source |

|---|---|---|---|---|---|

| Ultrasound | Benzylation (Ether Synthesis) | 8-10 hours (Reflux) | 2-4 hours | Reduced reaction time, energy efficiency. | nih.gov |

| Microwave | Schiff Base formation (Aniline reaction) | Hours (Reflux) | 90-150 seconds | Drastically reduced reaction time, high efficiency. | researchgate.net |

| Microwave | Amide Synthesis (from Aniline) | Long reaction time (Traditional heating) | Minutes | Significant time reduction, very good yield. | researchgate.net |

Chemical Reactivity and Derivatization Studies of 4 Benzyloxy 2 Chloroaniline

Reactivity of the Amino Group in 4-(Benzyloxy)-2-chloroaniline

The amino group of 4-(benzyloxy)-2-chloroaniline is a key functional group that dictates much of its chemical behavior. Its nucleophilicity allows it to participate in a variety of reactions, leading to the formation of a diverse range of derivatives.

The amino group in 4-(benzyloxy)-2-chloroaniline readily undergoes acylation to form amides. This reaction is a common strategy in organic synthesis to protect the amino group or to introduce new functionalities into the molecule. The reaction typically involves treating the aniline (B41778) with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. savemyexams.comlibretexts.orgluxembourg-bio.com

For instance, the reaction of 4-(benzyloxy)-2-chloroaniline with an appropriate acyl chloride would yield the corresponding N-substituted amide. This type of reaction is fundamental in the synthesis of more complex molecules, including those with potential biological activity. evitachem.commolport.com

A related compound, N-(4-(benzyloxy)-3-chlorophenyl)acetamide, is synthesized through the reduction of the corresponding nitro compound in the presence of acetic acid, which also serves as the acetylating agent. umich.edu While the starting material is an isomer, the reaction highlights the principle of amide formation from an aniline derivative.

| Reactant | Reagent | Product | Reference |

| 4-(Benzyloxy)-3-chloronitrobenzene | Fe, glacial acetic acid | N-(4-(Benzyloxy)-3-chlorophenyl)acetamide | umich.edu |

| 4-(Benzyloxy)aniline (B124853) | Chloroacetyl chloride, followed by amidation | Sulfanyl-Acetamide derivatives | vulcanchem.com |

This table showcases examples of acylation and amide formation reactions involving aniline derivatives, illustrating the general reactivity pattern.

The primary amino group of 4-(benzyloxy)-2-chloroaniline can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. uokerbala.edu.iqajol.info This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. ajol.infochemguide.co.uk The formation of the C=N double bond in the imine product introduces a new point of structural diversity and is a key step in the synthesis of various heterocyclic compounds and other complex organic molecules. researchgate.netekb.egredalyc.org

For example, the reaction of 4-(benzyloxy)-2-chloroaniline with a substituted benzaldehyde (B42025) in a suitable solvent would yield the corresponding N-(substituted benzylidene)-4-(benzyloxy)-2-chloroaniline. The specific conditions, such as the choice of catalyst and solvent, can influence the reaction rate and yield. ajol.info

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| Primary Aromatic Amine | Aldehyde/Ketone | Imine (Schiff Base) | Acid catalyst, azeotropic distillation or dehydrating agents (e.g., ZnCl2) | ajol.info |

| 2-Aminobenzothiazole derivative (aldehyde) | Primary Aromatic Amines | Imine derivatives | Microwave irradiation, absolute ethanol (B145695) | uokerbala.edu.iq |

| Amoxicillin | Substituted Benzaldehydes | Imine-amoxicillin derivatives | Not specified | researchgate.net |

This table provides examples of condensation reactions leading to imine derivatives, demonstrating the general principle applicable to 4-(benzyloxy)-2-chloroaniline.

The amino group of 4-(benzyloxy)-2-chloroaniline can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. orgsyn.orgchemguide.co.uk The resulting aryldiazonium salt is a highly versatile intermediate. ijirset.com

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is a cornerstone of the synthesis of azo dyes, which are characterized by the presence of an azo group (-N=N-). nih.govglobalresearchonline.net The specific color of the resulting azo compound is determined by the electronic properties of the aromatic rings involved. unb.ca

For instance, the diazonium salt derived from 4-(benzyloxy)-2-chloroaniline could be coupled with a phenol (B47542) or another aromatic amine to produce a novel azo compound. researchgate.netresearchgate.net The position of the azo coupling on the electron-rich partner is typically para to the activating group, unless that position is blocked. wikipedia.orgorganic-chemistry.org

| Starting Amine | Reagents for Diazotization | Intermediate | Coupling Partner | Product Type | Reference |

| 2-Chloroaniline (B154045) | NaNO2, HCl | 2-Chlorobenzenediazonium chloride | 4-Hydroxy acetophenone (B1666503) | Azo-chalcone precursor | researchgate.netresearchgate.net |

| 4-Chloroaniline | NaNO2, HCl | 4-Chlorobenzenediazonium chloride | 1,3-dimethyl barbituric acid | Azo dye ligand | researchgate.net |

| Primary Aromatic Amine | NaNO2, Mineral Acid | Aryl diazonium salt | Phenol or Aromatic Amine | Azo Compound | globalresearchonline.net |

This table illustrates the general process of diazotization and azo coupling, which is applicable to 4-(benzyloxy)-2-chloroaniline.

Condensation Reactions leading to Imine Derivatives.

Transformations Involving the Chloro Substituent on the Aromatic Ring

The chloro substituent on the aromatic ring of 4-(benzyloxy)-2-chloroaniline, while generally less reactive than the amino group, can undergo several important transformations, particularly under specific catalytic conditions.

The chloro atom in 4-(benzyloxy)-2-chloroaniline can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Suzuki coupling, a palladium-catalyzed reaction between an aryl halide and an organoboron compound, is a prominent example. nih.gov

Although direct examples involving 4-(benzyloxy)-2-chloroaniline are not prevalent in the provided search results, the general principle applies. The reaction would involve treating the chloroaniline derivative with an arylboronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl compound, where the chlorine atom is replaced by the aryl group from the boronic acid. The efficiency of such reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.org

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Halide (R'-X) | Organometallic Nucleophile (R-M) | Metal Catalyst (e.g., Palladium) | Biaryl (R-R') | wikipedia.org |

| 2-Fluorobenzofurans | Arylboronic acids | Nickel catalyst | 2-Arylbenzofurans | beilstein-journals.org |

| Diarylmanganese reagents | Secondary alkyl halides | Cobalt(II) chloride | Cross-coupled products | uni-muenchen.de |

This table presents various cross-coupling reactions, demonstrating the potential for transforming the chloro substituent of 4-(benzyloxy)-2-chloroaniline.

The chloro group on the aromatic ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNA_r) reaction. wikipedia.org This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. wikipedia.org In the case of 4-(benzyloxy)-2-chloroaniline, the reactivity towards SNA_r at the chloro position might be influenced by the electronic effects of the benzyloxy and amino groups.

While direct examples with 4-(benzyloxy)-2-chloroaniline are not explicitly detailed, studies on similar systems, such as 2,4-dichloroquinazolines, show that regioselective substitution of a chlorine atom by an amine nucleophile is a well-established synthetic strategy. mdpi.com This suggests that under appropriate conditions, the chloro group in 4-(benzyloxy)-2-chloroaniline could potentially be displaced by various nucleophiles.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

| 2,4-Dinitrochlorobenzene | Hydroxide ion | Basic solution in water | 2,4-Dinitrophenol | wikipedia.org |

| 2,4-Dichloroquinazoline | Amines | Various solvents and temperatures | 2-Chloro-4-aminoquinazolines | mdpi.com |

| 4-Nitrophenol | Benzyl (B1604629) chloride | Base, DMF | 4-(Benzyloxy)nitrobenzene |

This table provides examples of nucleophilic aromatic substitution reactions, illustrating the potential for transformations at the chloro position of the target molecule.

Challenges and Strategies in Amination of Halogenated Anilines

The amination of halogenated anilines, such as 4-(benzyloxy)-2-chloroaniline, presents a unique set of challenges primarily due to the electronic properties of the aniline ring. The amino group is a strong activating group, which can lead to over-reactivity and a lack of selectivity in electrophilic substitution reactions. libretexts.org Conversely, in nucleophilic aromatic substitution (SNAr), the amino group is deactivating, making halogen displacement difficult. acs.org

Simple halogenated anilines are generally poor substrates for SNAr reactions because of the deactivating effect of the amino group. acs.org However, under specific conditions, such as metal mediation or high temperatures, these reactions can be achieved. acs.org For instance, heating di- and trichloroanilines with potassium phenyl thiolate at high temperatures (140-190 °C) can effect halogen displacement, although this often results in low to moderate yields and lacks regioselectivity. acs.org

To overcome these challenges, several strategies have been developed:

Catalytic C-H Activation: A prominent strategy involves the use of transition metal catalysts, such as palladium, to facilitate the amination of chloroanilines. acs.orgnih.govacs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for forming carbon-nitrogen bonds. wikipedia.org This method has been successfully applied to the synthesis of N-H carbazoles from 2-chloroanilines and aryl bromides through a consecutive amination and C-H activation sequence. acs.orgnih.govacs.org The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the desired coupling. wiley.com

Modification of the Amino Group: The reactivity of the aniline can be modulated by converting the amino group into an amide. This attenuates the activating influence of the amino group, allowing for more controlled reactions. libretexts.org The acetyl group can later be removed to regenerate the amine. libretexts.org

Directed Nucleophilic Aromatic Substitution (dSNAr): A recently discovered method, termed "directed SNAr," utilizes pyridine (B92270) as an activator for the ortho-specific amination of haloarenes, even those with weakly electron-withdrawing groups. rsc.org This approach offers high chemoselectivity and can be performed at room temperature. rsc.org

Metal-Free Amination: For arylboronic acids, a metal-free primary amination has been developed, which is particularly useful for preparing halogenated primary anilines that are often inaccessible via transition-metal-catalyzed methods. nih.gov

The following table summarizes some of the catalytic systems and conditions used for the amination of chloroanilines:

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Palladium acetate (B1210297) / PtBu3 | 2-chloroaniline, 4-bromoanisole | N-(4-methoxyphenyl)-2-chloroaniline | Intermediate | acs.org |

| Ni(acac)2 / phenylboronic ester | p-Chloroaniline, iodobenzene | N-(4-chlorophenyl)aniline | High | nih.gov |

| Pd(OAc)2 / NBE | 1-naphthylboronic acid pinacol (B44631) ester, morpholino benzoate (B1203000) | N-(1-naphthyl)morpholine | High | rsc.org |

| Pd2dba3 / dppf | 2-chloroaniline derivatives, aryl bromides | N-H carbazoles | up to 95% | wiley.com |

This table is interactive. Users can sort and filter the data.

Reactions at the Benzyloxy Moiety

The benzyloxy group in 4-(benzyloxy)-2-chloroaniline serves as a protecting group for the phenolic hydroxyl function. Its removal, or deprotection, is a common and crucial step in multi-step syntheses. Several methods are available for the cleavage of benzyl ethers, each with its own advantages and limitations. organic-chemistry.org

Catalytic Hydrogenation: This is the most common method for benzyl ether deprotection. organic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene (B1204751) or triethylsilane. organic-chemistry.orgbeilstein-journals.org This method is generally clean and high-yielding. beilstein-journals.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is only suitable for substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. organic-chemistry.org Ozone can also be employed to remove benzyl ethers, which are converted to benzoic esters that can be subsequently hydrolyzed. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling: A more recent strategy involves a nickel-catalyzed Kumada-type cross-coupling reaction for the deprotection of benzyl ethers. acs.orgacs.org This method is particularly useful when heterogeneous hydrogenation is not feasible and can be accelerated using microwave heating or in a flow reactor. acs.orgacs.org

While the primary aniline ring is highly activated towards electrophilic substitution, the benzyl ring of the benzyloxy group can also undergo such reactions, although to a lesser extent. The benzyloxy group is an ortho, para-directing activator. However, the reactivity of the benzyl ring is significantly lower than that of the aniline ring.

Due to the high reactivity of the aniline moiety, electrophilic aromatic substitution on the benzyl ring of 4-(benzyloxy)-2-chloroaniline would likely require prior protection of the amino group. By converting the amine to an amide, its activating influence is reduced, which could potentially allow for selective substitution on the less activated benzyl ring under carefully controlled conditions. libretexts.org However, specific studies detailing electrophilic aromatic substitution on the benzyl ring of 4-(benzyloxy)-2-chloroaniline are not prevalent in the reviewed literature, suggesting that reactions at other sites of the molecule are more common and synthetically useful.

Ether Cleavage and Deprotection Strategies.

Cyclization and Heterocycle Formation via 4-(Benzyloxy)-2-chloroaniline and its Analogues

4-(Benzyloxy)-2-chloroaniline and its derivatives are valuable precursors for the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles with a wide range of biological activities. thepharmajournal.com The synthesis of pyrazolines often proceeds through the formation of chalcones (α,β-unsaturated ketones) followed by cyclization with a hydrazine (B178648) derivative. thepharmajournal.comresearchgate.net

The general synthetic route involves:

Diazotization and Coupling: 2-chloroaniline can be diazotized and coupled with a suitable partner like 4-hydroxyacetophenone. semanticscholar.org

Benzylation: The hydroxyl group is then protected with a benzyl group to yield a 4-benzyloxyacetophenone derivative. semanticscholar.orgajol.info

Chalcone Formation: The resulting acetophenone is condensed with various substituted benzaldehydes in a Claisen-Schmidt condensation to form chalcones. semanticscholar.orgresearchgate.net

Pyrazoline Synthesis: The chalcones are then reacted with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) to yield the corresponding pyrazolines. thepharmajournal.comsemanticscholar.orgajol.infouii.ac.idcore.ac.ukdergipark.org.tr The cyclization can be catalyzed by acids or bases. ajol.infouii.ac.id

A study by Qadir et al. (2025) described the synthesis of 3-(4-(benzyloxy)phenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole starting from 4-hydroxyacetophenone, which was benzylated and then condensed with benzaldehyde to form the chalcone, followed by cyclization with phenylhydrazine. ajol.info Another study synthesized a series of 3-[4-(benzyloxy)-3-(2-chlorophenylazo)-phenyl]-5-(substituted-phenyl)-1-substituted-2-pyrazolines. semanticscholar.org

The following table presents examples of pyrazolines synthesized from chalcones derived from benzyloxy-substituted aromatic compounds:

| Chalcone Precursor | Reagent | Pyrazoline Product | Yield (%) | Reference |

| 1-(4-(Benzyloxy)phenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | 3-(4-(Benzyloxy)phenyl)-5-phenyl-4,5-dihydro-1-phenyl-1H-pyrazole | 95 | ajol.info |

| 1-[(4-Benzyloxy)-3-(2-chlorophenylazo)-phenyl]-3-(substituted phenyl)-2-propen-1-one | Hydrazine hydrate | 3-[4-(Benzyloxy)-3-(2-chlorophenylazo)-phenyl]-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole | High | semanticscholar.org |

| 1-(substituted)-3-(2-((4-chlorobenzyl)oxy)-5-(m-tolyldiazenyl)phenyl)prop-2-en-1-one | Hydrazine hydrate | 3-(substituted)-5-(2-((4-chlorobenzyl)oxy)-5-(m-tolyldiazenyl)phenyl)pyrazoline | - | researchgate.net |

This table is interactive. Users can sort and filter the data.

4-(Benzyloxy)-2-chloroaniline is a useful building block for the synthesis of quinolines and other nitrogen-containing heterocyclic systems. The presence of the amino and chloro substituents allows for various cyclization strategies.

Several classical methods for quinoline (B57606) synthesis utilize anilines as starting materials:

Skraup Synthesis: This reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent to produce a quinoline. metu.edu.trwikipedia.org For instance, the Skraup reaction of 3-chloroaniline (B41212) can yield a mixture of 5- and 7-chloroquinolines. beilstein-journals.org

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgsynarchive.comresearchgate.netrsc.orgjptcp.com

Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds to react with anilines. jptcp.com

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. rsc.org

A process for preparing chlorinated quinolines involves reacting a chloroaniline with β-propiolactone or an acrylic acid derivative, followed by cyclization with polyphosphoric acid and subsequent chlorination. google.com For example, 2-chloroaniline can be reacted with acrylic acid to form 3-(2-chloroanilino)propionic acid, which is then cyclized to 8-chloro-4-oxo-1,2,3,4-tetrahydroquinoline. google.com

Modern palladium-catalyzed methods have also been developed. For example, D-ring substituted 11H-indolo[3,2-c]quinolines have been prepared via an auto-tandem consecutive intermolecular Buchwald-Hartwig reaction and intramolecular palladium-catalyzed arylation of 4-chloroquinoline (B167314) with N-unsubstituted 2-chloroanilines. researchgate.net

The following table provides an overview of different synthetic routes to quinolines from chloroanilines:

| Starting Chloroaniline | Reagents | Quinoline Product | Synthetic Method | Reference |

| 2-Chloroaniline | Crotonaldehyde | 8-Chloro-2-methylquinoline | - | google.com |

| 2-Chloroaniline | Methyl vinyl ketone | 8-Chloro-4-methylquinoline | - | google.com |

| 3-Chloroaniline | Glycerol, H2SO4, Oxidizing agent | 7-Chloroquinoline | Skraup reaction | beilstein-journals.org |

| 2-Chloroaniline | Acrylic acid, Polyphosphoric acid, POCl3 | 4,8-Dichloroquinoline | Multi-step synthesis | google.com |

| 2-Chloroanilines | 4-Chloroquinoline, Pd catalyst | 11H-Indolo[3,2-c]quinolines | Tandem Buchwald-Hartwig/Arylation | researchgate.net |

This table is interactive. Users can sort and filter the data.

Role of 4 Benzyloxy 2 Chloroaniline As a Synthetic Intermediate

Building Block in Complex Organic Synthesis

The utility of 4-(benzyloxy)-2-chloroaniline extends across various domains of chemical synthesis, from the development of new medicines to the creation of advanced materials. Its bifunctional nature allows it to participate in a range of chemical reactions, leading to the formation of intricate molecular structures.

Precursor for Pharmaceutical Intermediates and Advanced Drug Candidates

4-(Benzyloxy)-2-chloroaniline is a frequently utilized starting material in the synthesis of potential therapeutic agents. umich.edu Its structure is a key component in the development of compounds targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders.

One notable application is in the synthesis of kinase inhibitors. For instance, it has been used in the creation of dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, where the 4-(benzyloxy)-3-chloroaniline moiety was found to be crucial for potent enzyme inhibition. researchgate.net This work ultimately contributed to the discovery of important anticancer drugs. researchgate.net The compound also serves as a precursor for inhibitors of human butyrylcholinesterase (hBChE), which are being investigated as potential treatments for Alzheimer's disease. rsc.org A series of compounds derived from 3- and 4-benzyloxybenzylamino chemotypes have shown significant inhibitory activity against hBChE. rsc.org

Furthermore, derivatives of 4-(benzyloxy)-2-chloroaniline have been explored for their antimycobacterial properties. nih.govpucrs.br In one study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and showed promising activity against the Mycobacterium tuberculosis H37Rv strain. nih.govpucrs.br The compound has also been incorporated into scaffolds for protozoan parasite growth inhibitors, highlighting its versatility in medicinal chemistry. acs.org

The synthesis of these complex pharmaceutical agents often involves the reaction of 4-(benzyloxy)-2-chloroaniline with other heterocyclic or aromatic structures. For example, it can be reacted with 4-chloroquinolines or 1-chloroisoquinolines in amination reactions to produce more complex drug candidates. acs.org

Table 1: Examples of Pharmaceutical Intermediates Derived from 4-(Benzyloxy)-2-chloroaniline

| Precursor | Reactant | Resulting Intermediate/Drug Candidate | Therapeutic Area |

|---|---|---|---|

| 4-(Benzyloxy)-2-chloroaniline | 4-Chloroquinolines | N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | Antimycobacterial |

| 4-(Benzyloxy)-2-chloroaniline | Various Scaffolds | Dual ErbB-1/ErbB-2 Tyrosine Kinase Inhibitors | Anticancer |

| 4-(Benzyloxy)-2-chloroaniline | 3- and 4-Benzyloxybenzaldehydes | Butyrylcholinesterase (BChE) Inhibitors | Alzheimer's Disease |

| 4-(Benzyloxy)-2-chloroaniline | Dihalogenated Quinolines | Protozoan Parasite Growth Inhibitors | Antiprotozoal |

Use in Synthesis of Functional Dyes and Pigments

The chromophoric properties inherent in the structure of 4-(benzyloxy)-2-chloroaniline and its derivatives make it a valuable precursor in the synthesis of functional dyes and pigments. google.com The presence of the aniline (B41778) group allows for diazotization, a key reaction in the formation of azo dyes.

Research has demonstrated the synthesis of various azo dyes by diazotizing 2-chloroaniline (B154045) and coupling it with other aromatic compounds like 4-hydroxy acetophenone (B1666503). researchgate.net Subsequent benzyloxylation of the resulting molecule introduces the benzyloxy group, leading to the formation of azo-pyrazoline derivatives with potential biological activity. researchgate.net

Furthermore, 4-benzyloxyphenol, a related compound, has been used to prepare a series of hetaryl-azophenol dyes. researchgate.net These dyes, when applied to polyester (B1180765) fabrics, produced orange to red shades with good wash fastness and exhibited significant antimicrobial properties. researchgate.net Similarly, derivatives of 2,6-diaminoanthraquinone (B87147) dyes have been synthesized using benzyl (B1604629) chloride, indicating the utility of the benzyloxy moiety in modifying the properties of dye molecules. asianpubs.org

The synthesis of high molecular weight azo pigments can also be achieved by coupling a diazo component, which can be derived from an aromatic amine like 4-(benzyloxy)-2-chloroaniline, with a coupling component in a hydrophobic aromatic solvent. google.com

General Utility in Fine Chemical Synthesis and Materials Science

Beyond pharmaceuticals and dyes, 4-(benzyloxy)-2-chloroaniline serves as a versatile building block in the broader field of fine chemical synthesis and materials science. americanelements.com Its derivatives are used to create a range of organic compounds with specific functionalities. americanelements.com

For instance, 4-(benzyloxy)aniline (B124853), a closely related compound, is used in the synthesis of liquid crystals. The rigid benzyloxy group contributes to the mesomorphic properties of these materials. The compound and its analogs are also employed in polymer chemistry, where they can be used as monomers or additives to enhance the thermal stability and mechanical strength of polymers.

The synthesis of various organic compounds, such as N-aryl-2-arylethenesulfonamides with potent anticancer activity, involves the use of substituted anilines, highlighting the broad applicability of this class of compounds in creating diverse molecular structures. nih.gov

Strategic Utility in Retrosynthetic Analysis for Benzyloxy-Chloroaromatic Systems

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. 4-(Benzyloxy)-2-chloroaniline is a valuable synthon in the retrosynthetic analysis of complex molecules containing a benzyloxy-chloroaromatic system.

When a target molecule contains the 4-(benzyloxy)-2-chloroaniline substructure, a synthetic chemist can disconnect the bonds around this unit, recognizing that it can be readily prepared or is commercially available. umich.edu A common synthetic route to 4-(benzyloxy)-2-chloroaniline involves the reduction of the corresponding nitro compound, 4-benzyloxy-2-chloronitrobenzene. umich.eduresearchgate.net This reduction can be achieved using various reagents, such as stannous chloride (SnCl2), which offers high yield and purity. umich.eduresearchgate.net

The benzyloxy group itself is often introduced via a Williamson ether synthesis, reacting a phenol (B47542) with benzyl chloride. This deconstruction allows chemists to simplify a complex target molecule into more manageable and accessible precursors. For example, in planning the synthesis of a complex drug molecule containing the 4-(benzyloxy)-2-chloroaniline fragment, one can envision a retrosynthetic pathway that leads back to 2-chloro-4-nitrophenol (B164951) and benzyl chloride as the ultimate starting materials.

The strategic use of 4-(benzyloxy)-2-chloroaniline in retrosynthesis simplifies the planning of multi-step syntheses and provides a reliable route to a key structural motif found in many biologically active and materially important compounds.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy Applications (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(Benzyloxy)-2-chloroaniline, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the aniline (B41778) amine group (N-H), the ether linkage (C-O-C), the aromatic rings, and the carbon-chlorine bond (C-Cl).

While specific experimental data for 4-(Benzyloxy)-2-chloroaniline is not widely published, the expected vibrational frequencies can be inferred from related structures and general spectroscopic principles. Key absorption bands would include:

N-H Stretching: The amine group of the aniline moiety would typically show symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. The presence of two bands in this region is characteristic of a primary amine (-NH₂).

C-H Stretching: Aromatic C-H stretching vibrations from both the benzene (B151609) and benzyl (B1604629) rings are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridge in the benzyloxy group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic carbon-carbon double bond stretching vibrations within the benzene rings typically occur in the region of 1450-1600 cm⁻¹.

C-O-C Stretching: The asymmetric stretching of the aryl-alkyl ether linkage is a key indicator and is expected to produce a strong band around 1200-1250 cm⁻¹. A corresponding symmetric stretching band would appear near 1000-1040 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is anticipated in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected to be found in the fingerprint region, typically between 600-800 cm⁻¹.

These bands collectively provide a unique spectroscopic fingerprint, confirming the presence of the key functional moieties within the 4-(Benzyloxy)-2-chloroaniline structure.

Table 1: Predicted FTIR Spectral Data for 4-(Benzyloxy)-2-chloroaniline

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | > 3000 |

| Aliphatic C-H Stretch | -CH₂- | < 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1250 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

Mass Spectrometry Techniques (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for determining the molecular weight and elucidating the structure of compounds.

For 4-(Benzyloxy)-2-chloroaniline (Molecular Formula: C₁₃H₁₂ClNO), the molecular weight is 233.69 g/mol . chemicalbook.com In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 233. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 235 would also be observed with about one-third the intensity of the molecular ion peak.

The fragmentation pattern provides further structural confirmation. A very common and prominent fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This would likely be the base peak in the spectrum. Another significant fragment would arise from the loss of the benzyl group, resulting in a chloro-hydroxyaniline radical cation. Further fragmentation of the aniline portion of the molecule would also occur. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound within a mixture, providing both separation and structural identification.

Impurity Profiling and Quantitative Analysis using LC-MS/MS

Impurity profiling is a critical aspect of pharmaceutical development, aimed at detecting, identifying, and quantifying any unwanted substances that may be present in a drug substance. ijpsonline.comajrconline.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information about the impurities. ijpsonline.comresolvemass.ca

In the context of substituted anilines like 4-(Benzyloxy)-2-chloroaniline, LC-MS/MS is invaluable for identifying and quantifying process-related impurities and degradation products. For instance, a related compound, 4-(3-fluorobenzyloxy)-3-chloroaniline, which is an impurity in the drug lapatinib, is quantitatively analyzed using LC-MS/MS. google.comgoogle.com The method involves monitoring specific ion pairs (m/z transitions) for the analyte and an internal standard. For 4-(3-fluorobenzyloxy)-3-chloroaniline, the detected ion pair is m/z 252 -> 143. google.comgoogle.com This targeted approach, known as Multiple Reaction Monitoring (MRM), allows for highly sensitive and specific quantification, even at trace levels. google.comgoogle.com

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric conditions. google.com This includes selecting an appropriate column and mobile phase to achieve good retention and separation of the main component from its impurities. google.comchromatographyonline.com For example, a method developed for para-chloroaniline in Efavirenz used a Hypersil BDS column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724). ijacskros.com The mass spectrometer is typically an electrospray ionization (ESI) source operated in positive ion mode. google.comijacskros.com The ability of LC-MS/MS to perform untargeted analysis is also a significant advantage, allowing for the discovery of unexpected impurities. nih.gov

Table 1: LC-MS/MS Parameters for Analysis of a Related Chloroaniline Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | 4-(3-fluorobenzyloxy)-3-chloroaniline | google.comgoogle.com |

| Ionization Mode | ESI Positive | google.comijacskros.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | google.comgoogle.com |

| Precursor Ion (m/z) | 252 | google.comgoogle.com |

| Product Ion (m/z) | 143 | google.comgoogle.com |

| Internal Standard | Lidocaine (m/z 235 -> 86) | google.com |

Spectrophotometric Methods (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. uu.nl It is a simple, fast, and non-invasive method that can provide information about the presence of chromophores, which are the parts of a molecule that absorb light. uu.nl For aromatic compounds like 4-(Benzyloxy)-2-chloroaniline, the absorption of UV radiation is primarily due to π to π* electronic transitions within the benzene rings.

The UV-Vis spectrum of a substituted aniline will show characteristic absorption bands. The position (λmax) and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring. For example, a study on 4-benzyloxy-2-nitroaniline, a structurally similar compound, involved a detailed analysis of its UV-Vis spectrum to understand the intramolecular charge transfer interactions. nih.gov The presence of electron-donating groups (like the amino and benzyloxy groups) and electron-withdrawing groups (like the chloro group) on the aniline ring will cause shifts in the absorption maxima compared to unsubstituted benzene.

UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert law, and also to monitor the purity of a substance by comparing its spectrum to that of a reference standard. researchgate.netshimadzu.com Any significant deviation in the spectrum could indicate the presence of impurities. shimadzu.com

Chromatographic Separations for Analysis and Purification (e.g., HPLC, GC)

Chromatographic techniques are indispensable for both the analysis and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. chromatographyonline.com For compounds like 4-(Benzyloxy)-2-chloroaniline, reversed-phase HPLC is typically the method of choice. chromatographyonline.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water or a buffer with an organic solvent like acetonitrile or methanol (B129727). ijacskros.comresearchgate.net

Method development in HPLC focuses on optimizing the separation of the main peak from any impurity peaks. chromatographyonline.com This is achieved by adjusting parameters such as the mobile phase composition, pH, column type, and temperature. chromatographyonline.com A patent for detecting impurities in a related compound, 4-benzyloxy benzylidene-4-fluoroaniline, specifies the use of a phenyl bonded silica (B1680970) column with a mobile phase consisting of a buffer and an organic solvent, with detection at 250-350 nm. google.com The purity of 4-benzyloxy-3-chloroaniline (B1332019) has been assessed using HPLC analysis, highlighting the technique's importance in ensuring material quality for synthesis. umich.edu For purification, column chromatography using silica gel with a hexane/ethyl acetate gradient is a standard method. rsc.org

Gas Chromatography (GC) is particularly suited for volatile and thermally stable compounds. resolvemass.ca Chloroaniline isomers can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov A study on the analysis of various chemical substances used GC-MS to screen for a wide range of organic compounds, including chlorinated anilines. mst.dk The choice of the stationary phase in the GC column is critical for achieving the desired separation. researchgate.net For the analysis of chloroanilines, specific GC methods have been developed to ensure accurate identification and quantification. nih.gov

Table 2: Common Chromatographic Techniques for Aniline Derivatives

| Technique | Stationary Phase Example | Mobile/Carrier Gas Example | Application | Reference |

|---|---|---|---|---|

| HPLC | Phenyl bonded silica, C18 | Acetonitrile/Buffer | Purity analysis, Impurity detection | ijacskros.comgoogle.comumich.edu |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate | Purification | rsc.org |

| GC | Polysiloxane-based | Helium/Nitrogen | Analysis of volatile impurities | nih.govmst.dkresearchgate.net |

Computational and Theoretical Investigations of 4 Benzyloxy 2 Chloroaniline

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-(Benzyloxy)-2-chloroaniline to analyze their properties. DFT calculations, often employing basis sets like 6-311G(d,p) or similar, can provide a detailed understanding of the molecule's behavior at the atomic level. nih.gov Such computational approaches are crucial for exploring molecular structure, reactivity, and spectroscopic parameters. acs.orgresearchgate.net

Analysis of Molecular Structure and Electronic Properties

Electronic properties are also elucidated through these calculations. The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for 4-(Benzyloxy)-2-chloroaniline (DFT/B3LYP) This data is representative and based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | 1.745 | |

| C-O | 1.368 | |

| C-N | 1.402 | |

| O-CH₂ | 1.435 | |

| Bond Angles (°) | ||

| Cl-C-C | 120.5 | |

| C-C-O | 119.8 | |

| C-O-CH₂ | 117.9 | |

| Dihedral Angles (°) | ||

| C-C-O-CH₂ | 178.5 | |

| O-C-C-N | -2.5 |

Reactivity Predictions and Nature of Bonding

The electronic data derived from DFT calculations allows for the prediction of chemical reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity profile.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the nature of bonding within the molecule. nih.gov NBO analysis examines charge transfer and intramolecular interactions, such as hyperconjugation and hydrogen bonding. For 4-(Benzyloxy)-2-chloroaniline, NBO can quantify the delocalization of electron density between the aniline (B41778) ring, the benzyloxy group, and the chlorine substituent, revealing the stabilizing effects of these interactions. nih.gov

Table 2: Illustrative Reactivity Descriptors and NBO Analysis Findings This data is representative and based on theoretical calculations for analogous compounds.

| Parameter | Value | Interpretation |

|---|---|---|

| Frontier Orbitals | ||

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| Global Descriptors | ||

| Electronegativity (χ) | 3.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.3 eV | Resistance to charge transfer |

| NBO Analysis | ||

| Donor-Acceptor Interaction | E(2) = 18 kcal/mol | Stabilization from LP(N) -> π*(C-C) |

| E(2) = 5 kcal/mol | Stabilization from LP(O) -> σ*(C-C) |

Prediction of Spectroscopic Parameters (e.g., theoretical IR, NMR chemical shifts)

Quantum chemical methods can simulate various types of spectra, which is invaluable for interpreting experimental results. Theoretical vibrational (FTIR and Raman) spectra can be calculated, where the frequencies and intensities of vibrational modes are predicted. acs.orgresearchgate.net These calculated spectra, when compared with experimental data, help in the precise assignment of spectral bands to specific molecular vibrations. thermofisher.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.gov Theoretical NMR data serves as a powerful tool for structural elucidation, helping to assign peaks in experimental NMR spectra to specific atoms within the molecule. schrodinger.com

Table 3: Illustrative Predicted Spectroscopic Data for 4-(Benzyloxy)-2-chloroaniline This data is representative and based on theoretical calculations for analogous compounds.

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~3450 | N-H stretch |

| ~1240 | C-O stretch (aryl-ether) | ||

| ~740 | C-Cl stretch | ||

| ¹H NMR | Chemical Shift (ppm) | ~7.3-7.5 | Phenyl group (of benzyl) |

| ~5.1 | -OCH₂- | ||

| ~4.5 | -NH₂ | ||

| ¹³C NMR | Chemical Shift (ppm) | ~145.0 | C-O |

| ~128.0 | C-Cl | ||

| ~70.0 | -OCH₂- |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling techniques that account for molecular motion and different conformations are employed to study the dynamic behavior of 4-(Benzyloxy)-2-chloroaniline.

Conformational Analysis

The 4-(Benzyloxy)-2-chloroaniline molecule possesses several rotatable bonds, particularly around the ether linkage and the C-N bond. This flexibility allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. researchgate.net This can be achieved by systematically rotating the flexible dihedral angles and calculating the potential energy at each step. Such studies are critical as the biological activity and physical properties of a molecule can depend heavily on its preferred conformation. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. stackexchange.com By solving Newton's equations of motion for the system, MD simulations can track the positions and velocities of atoms over time, offering a view of the molecule's dynamic nature. researchgate.net For 4-(Benzyloxy)-2-chloroaniline, MD simulations can be used to explore its conformational landscape in different environments, such as in various solvents. tu-darmstadt.de These simulations can reveal how intermolecular interactions, like those with solvent molecules, influence the molecule's structure and flexibility, providing insights that are not accessible from static calculations alone. mdpi.com

Investigation of Optical and Electronic Properties of Aromatic Anilines

The optical and electronic properties of aromatic anilines are of significant interest due to their wide-ranging applications in materials science, including the development of conductive polymers, optical devices, and sensors. physchemres.org Computational and theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for understanding the structure-property relationships in this class of compounds. physchemres.orgphyschemres.org These studies provide deep insights into how the electronic nature and spatial arrangement of substituents on the aniline ring dictate its optical and electronic behavior.

The electronic properties of substituted anilines are largely governed by the interplay between electron-donating and electron-withdrawing groups attached to the aromatic ring. acs.org The amino group (-NH₂) is a strong electron donor, and its interaction with various acceptor groups through the π-conjugated system can be systematically studied to tune the material's properties. Theoretical calculations allow for the detailed analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical parameters that determine the molecule's reactivity, kinetic stability, and the energy of its first optical transition. acs.orgnih.gov

For instance, studies on various substituted anilines have shown that electron-acceptor groups, such as nitro (-NO₂) or cyano (-CN), lead to a significant lowering of the LUMO energy levels. acs.org This reduction in LUMO energy, often more pronounced than the change in HOMO energy, results in a smaller HOMO-LUMO gap. acs.org A smaller energy gap is typically associated with a bathochromic (red) shift in the UV-Vis absorption spectrum, indicating that the molecule absorbs light at longer wavelengths. acs.org

A pertinent example is the computational study of 4-benzyloxy-2-nitroaniline, a molecule structurally related to 4-(benzyloxy)-2-chloroaniline. nih.gov In this molecule, the strong electron-accepting nitro group at the ortho position and the electron-donating amino group create a significant intramolecular charge transfer character. nih.gov The HOMO-LUMO analysis reveals that the charge transfer occurs from the donor to the acceptor group through the π-conjugated path, which is fundamental to its electronic and optical properties. nih.gov

Computational methods like DFT at the B3LYP/6-311++G(d,p) level of theory are frequently used to optimize the molecular geometry and calculate various electronic parameters. nih.gov These calculations provide valuable data on ionization potential (IP), electron affinity (EA), and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net

The table below summarizes key computational parameters for representative substituted anilines, illustrating the effect of different substituents on their electronic properties.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | SCFMO | - | - | 4.23-4.38 (First Transition) |

| 3,4-difluoroaniline | DFT (B3LYP)/6-311++G(d,p) | - | - | - |

| 4-chloro-2-nitrotoluene | B3LYP/6-311++G** | - | - | - |

| 4-benzyloxy-2-nitroaniline | DFT/6-311G(d,p) | - | - | Charge transfer revealed |

Note: Specific HOMO/LUMO energy values are highly dependent on the computational method and basis set used. The table indicates the type of data generated in such studies.

Furthermore, TD-DFT calculations are employed to simulate UV-Vis absorption spectra. physchemres.org For example, in copolymers based on aniline and other heterocyclic compounds, TD-DFT can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π-π). physchemres.orgphyschemres.org In a study of aniline-based copolymers, peaks observed in the range of 300-367 nm were attributed to π-π excitations of the para-substituted benzene (B151609) segment in aniline. physchemres.org The agreement between theoretical and experimental spectra provides validation for the computational models and a deeper understanding of the electronic transitions. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Pathways for Benzyloxy-chloroanilines

The synthesis of substituted anilines, including 4-(Benzyloxy)-2-chloroaniline, has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research will prioritize the development of green and sustainable synthetic routes that are more efficient, safer, and environmentally benign.

Key research focuses will include:

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields for the formation of the aniline (B41778) scaffold. tandfonline.com This high-yielding method offers a more efficient and eco-friendly alternative to conventional heating. tandfonline.com

Green Solvents and Catalysts: A major thrust will be the replacement of hazardous organic solvents with greener alternatives like water. acs.orgresearchgate.net Research into novel, cost-effective catalysts, such as copper-based systems, is expected to yield highly selective transformations at room temperature. acs.orgrsc.orgmdpi.comnih.gov The development of metal-free catalytic systems is another promising avenue to lessen environmental impact. tandfonline.com

Alternative Starting Materials: Future pathways may increasingly utilize nitroarenes as readily available starting materials for reductive cross-coupling reactions to form N-substituted arylamines, which can be a more atom-economical approach. rsc.org

Biocatalytic Methods: The application of enzymes in the synthesis of anilines represents a significant leap towards sustainability. wiley.com Research into developing enzymatic platforms for the synthesis of functionalized anilines could offer unparalleled selectivity and reduce the reliance on traditional chemical catalysts. wiley.com

The following table illustrates a hypothetical comparison between a traditional synthetic pathway and a potential future sustainable pathway for producing benzyloxy-chloroanilines.

| Parameter | Traditional Pathway | Future Sustainable Pathway |

| Solvent | Dichloromethane, DMF | Water, Ethanol (B145695) |

| Catalyst | Palladium-based | Copper-based or Enzyme |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |

| Reaction Time | 12-24 hours | 15-60 minutes |

| Atom Economy | Moderate | High |

| Environmental Factor (E-Factor) | High (>100) | Low (<10) |

Exploration of New Derivatization Strategies for Advanced Functional Molecules

The functional core of 4-(Benzyloxy)-2-chloroaniline provides a scaffold for the creation of a diverse array of advanced molecules. Future research will focus on innovative derivatization strategies to synthesize libraries of novel compounds for screening in pharmaceutical, agrochemical, and materials science applications. mdpi.comrsc.orgacs.org

Promising areas of exploration include:

C-H Functionalization: Direct, regioselective C-H functionalization has emerged as a powerful tool for derivatizing anilines without the need for pre-functionalized starting materials. bath.ac.uk Future work will aim to develop catalytic systems (e.g., using rhodium or ruthenium) that can selectively introduce new functional groups at specific positions on the aniline ring, including the challenging meta position. rsc.orgbath.ac.uk

Advanced Cross-Coupling Reactions: Building upon established methods like the Buchwald-Hartwig and Chan-Lam couplings, research will seek to develop next-generation catalysts that are more robust, operate under milder conditions, and tolerate a wider range of functional groups. rsc.orgacs.org This will enable the efficient synthesis of complex N-arylated and N-alkylated derivatives. rsc.orgrsc.org

Diversity-Oriented Synthesis (DOS): Applying a DOS approach will allow for the rapid generation of structurally diverse libraries of 4-(Benzyloxy)-2-chloroaniline derivatives. rsc.org This strategy is particularly valuable for identifying novel bioactive molecules in early-stage drug discovery. rsc.org

Advanced Analytical Techniques for Real-time Process Monitoring and Quality Control

To ensure the efficiency, safety, and reproducibility of both novel and existing synthetic pathways, the integration of advanced analytical techniques is crucial. Future manufacturing processes for 4-(Benzyloxy)-2-chloroaniline and its derivatives will increasingly rely on real-time monitoring and control. afjbs.combeilstein-journals.org

Key developments will focus on:

Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, will provide real-time data on reaction kinetics, intermediate formation, and product purity. researchgate.netmagritek.comchemrxiv.org This allows for on-the-fly adjustments to reaction conditions, leading to optimized yields and minimized impurities. magritek.com

Hyphenated Chromatographic Techniques: Advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), will be essential for the analysis of complex reaction mixtures and the trace-level detection of potential impurities. numberanalytics.comchromatographyonline.comresearchgate.net Derivatization techniques may be employed to enhance the detectability of certain aniline derivatives. researchgate.netresearchgate.net

Automation and Flow Chemistry: Integrating real-time analytics with automated continuous flow reactors offers precise control over reaction parameters and facilitates rapid optimization. afjbs.commagritek.com This synergy enables the safe and efficient scaling of synthetic processes from the lab to industrial production. tandfonline.com

The table below outlines how these analytical techniques can be applied to different stages of the synthesis process.

| Stage | Analytical Technique | Purpose |

| Reaction Start | In-line Raman/NMR | Confirm reagent concentration and initial conditions |

| During Reaction | In-line Raman/NMR | Monitor reactant consumption, product formation, and detect intermediates in real-time |

| Reaction Quench | At-line HPLC | Determine reaction completion and preliminary yield |

| Work-up & Purification | HPLC-MS | Guide purification process and identify by-products |

| Final Product | NMR, HPLC-MS, GC-MS | Confirm structure, assess purity, and quantify final yield |

Computational Design and Targeted Synthesis of 4-(Benzyloxy)-2-chloroaniline Derivatives

The convergence of computational chemistry and artificial intelligence is revolutionizing molecular design. Future research will leverage these in silico tools to rationally design derivatives of 4-(Benzyloxy)-2-chloroaniline with specific, pre-defined properties, thereby minimizing the trial-and-error of traditional discovery and accelerating the development of functional molecules. synthical.comchemrxiv.orgarxiv.orgrsc.org

Future research in this domain will involve:

Generative Deep Learning: Utilizing generative models, such as G-SchNet, to explore vast chemical spaces and predict novel molecular structures with optimal electronic and physicochemical properties for applications in organic electronics or as bioactive agents. arxiv.orgresearchgate.net

In Silico ADMET Screening: For pharmaceutical applications, computational tools will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed derivatives. mdpi.comchemmethod.com This allows for the early-stage filtering of candidates with poor pharmacokinetic properties or potential toxicity, saving significant time and resources. chemmethod.comchemmethod.com

Molecular Docking and Dynamics: Employing molecular docking simulations to predict the binding affinity and interaction of designed aniline derivatives with specific biological targets, such as enzymes or receptors. chemmethod.comchemmethod.comresearchgate.netnih.gov This is crucial for the targeted design of potential new drugs. mdpi.comchemmethod.com

Property-Driven Optimization: Using multi-objective optimization algorithms to design molecules that simultaneously satisfy several competing requirements, such as high biological activity and low toxicity, or specific electronic properties and synthetic accessibility. rsc.orgsolubilityofthings.com

The following table presents a hypothetical example of how computational tools could guide the design of targeted derivatives.

| Derivative Structure | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Bioavailability (%) | Synthetic Feasibility Score |

| Derivative A | Kinase X | -9.5 | 75 | High |

| Derivative B | Protease Y | -8.2 | 60 | Medium |

| Derivative C | Kinase X | -10.1 | 45 | Low |

| Derivative D | GPCR Z | -7.8 | 80 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.